N,N-Diethyl-2-hydroxybenzene-1-sulfonamide
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Overview
Description
N,N-Diethyl-2-hydroxybenzene-1-sulfonamide: is an organic compound with the molecular formula C10H15NO3S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring, which also bears a hydroxyl group and two ethyl groups on the nitrogen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Sulfonation Reaction: The synthesis of N,N-Diethyl-2-hydroxybenzene-1-sulfonamide typically begins with the sulfonation of 2-hydroxybenzene (phenol) using chlorosulfonic acid to introduce the sulfonyl chloride group.
Amidation Reaction: The resulting 2-hydroxybenzenesulfonyl chloride is then reacted with diethylamine under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Diethyl-2-hydroxybenzene-1-sulfonamide can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Sulfonic acids and their derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
- Acts as a precursor for the synthesis of more complex molecules.
Biology:
- Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-sensitive enzymes.
Medicine:
- Explored for its antimicrobial properties, given the sulfonamide group’s known activity against bacterial infections.
- Potential use in the development of new pharmaceuticals targeting specific biological pathways.
Industry:
- Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
- Employed in the production of specialty chemicals for various applications.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-hydroxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
N,N-Dimethyl-2-hydroxybenzene-1-sulfonamide: Similar structure but with methyl groups instead of ethyl groups.
N,N-Diethyl-4-hydroxybenzene-1-sulfonamide: Similar structure but with the hydroxyl group at the para position.
N,N-Diethyl-2-methoxybenzene-1-sulfonamide: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness:
- The presence of both ethyl groups and a hydroxyl group on the benzene ring makes N,N-Diethyl-2-hydroxybenzene-1-sulfonamide unique in its reactivity and applications.
- Its specific structure allows for unique interactions with biological targets, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N,N-diethyl-2-hydroxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-3-11(4-2)15(13,14)10-8-6-5-7-9(10)12/h5-8,12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYRCKHBWBGFIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC=C1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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